N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Furan and Thiophene Introduction: The furan and thiophene groups can be introduced through Suzuki or Stille coupling reactions, which involve the use of palladium catalysts and appropriate boronic acids or stannanes.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Materials Science: The furan and thiophene moieties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The furan and thiophene groups may enhance the compound’s binding affinity and specificity through additional interactions with the target sites.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide: Similar structure but with a different position of the furan ring.
N-[[4-(Thiophen-3-yl)furan-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide: Similar structure but with the positions of the furan and thiophene rings swapped.
N-[[4-(Pyrrole-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide lies in its specific combination of furan, thiophene, and indole moieties, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-15-3-2-12-7-18(21-17(12)8-15)19(22)20-9-16-6-14(11-25-16)13-4-5-24-10-13/h2-8,10-11,21H,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKLGFJMLDKAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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